molecular formula C10H15NO4 B2536945 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid CAS No. 1340309-12-7

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid

Cat. No. B2536945
CAS RN: 1340309-12-7
M. Wt: 213.233
InChI Key: TWERTHBZLGFCII-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid, also known as DDB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Enzyme Inhibition for Therapeutic Applications A study describes the development of a leukotriene synthesis inhibitor, showcasing the application of structural modifications to enhance in vitro and in vivo activities. This compound was selected for clinical development after demonstrating efficacy in a murine model of asthma, highlighting its potential in therapeutic interventions (Hutchinson et al., 2009).

Rapid Chiral Discrimination in Clinical Analysis Another research area involves the rapid separation method for chiral metabolites, important for diagnosing diseases in cancer patients. This method, using a chiral derivatizing reagent, demonstrates the compound's role in improving clinical diagnostics and understanding pathogenic mutations (Fukui et al., 2021).

Synthesis of Complex Molecules The compound also finds application in the synthesis of complex molecules, such as functionalized pyrrolizidines/pyrrolidines incorporating a spirooxindole motif, achieved through cycloaddition reactions. This synthesis is crucial for creating molecules with potential pharmacological applications, demonstrating the compound's versatility in organic synthesis (Sarrafi et al., 2013).

Antioxidant Properties and Bioactivity The compound's derivatives have been studied for their antioxidant properties, showing significant potential as chain-breaking antioxidants. This research highlights the importance of the compound in developing new antioxidants with applications in disease prevention and treatment (Wijtmans et al., 2004).

Improving Monoclonal Antibody Production In biotechnological applications, a derivative of "2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid" was found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells. This discovery is pivotal for the pharmaceutical industry, aiming to enhance the production and quality control of therapeutic antibodies (Aki et al., 2021).

Mechanism of Action

    Target of Action

    The primary target of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is the Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

    Mode of Action

    The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, which can affect various cellular processes.

    Pharmacokinetics

    The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound has good bioavailability and is unlikely to cause drug-drug interactions.

    Result of Action

    The molecular and cellular effects of the compound’s action include potent anticonvulsant properties, as demonstrated in animal seizure models . Additionally, the compound has been shown to be effective in pain models, suggesting potential analgesic properties .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)8(9(14)15)11-6(12)4-5-7(11)13/h8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWERTHBZLGFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340309-12-7
Record name 2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid
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